Cas no 2243513-94-0 (4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid)
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2243513-94-0x500.png)
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid
- EN300-650068
- 2243513-94-0
-
- インチ: 1S/C23H17N3O4S/c27-21(28)19-9-13(10-24-19)20-12-31-22(25-20)26-23(29)30-11-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-10,12,18,24H,11H2,(H,27,28)(H,25,26,29)
- InChIKey: HQOPTEIDEZQGDJ-UHFFFAOYSA-N
- ほほえんだ: S1C=C(C2=CNC(C(=O)O)=C2)N=C1NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 431.09397721g/mol
- どういたいしつりょう: 431.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 6
- 重原子数: 31
- 回転可能化学結合数: 6
- 複雑さ: 657
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.3
- トポロジー分子極性表面積: 133Ų
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-650068-1.0g |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid |
2243513-94-0 | 1g |
$0.0 | 2023-05-31 |
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid 関連文献
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Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
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Sinan Kilic,Iuliia Boichenko,Carolin C. Lechner,Beat Fierz Chem. Sci., 2018,9, 3704-3709
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4. A broad-spectral-response perovskite photodetector with a high on/off ratio and high detectivity†Yisen Wang,Ningli Chen,Zhiwei Huang,Zhenwei Ren,Hui Li,Tao Lin,Cheng Li Mater. Chem. Front., 2018,2, 1847-1852
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Wanlin Wang,Xiaoyuan Yan,Qixuan Zou,Binbin Hong,Wang Zhang,Guo Ping Wang J. Mater. Chem. C, 2021,9, 4150-4157
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Kyung-Hee Park,Marshal Dhayal RSC Adv., 2015,5, 33503-33514
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Christopher D. Roland,Tianyu Zhang,Sudarsan VenkatRamani,Ion Ghiviriga,Adam S. Veige Chem. Commun., 2019,55, 13697-13700
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Guoning Li,Jiajun Zhang,Weisong Li,Kai Fan,Chunjian Xu Nanoscale, 2018,10, 9252-9260
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Tarun Mistri,Rabiul Alam,Malay Dolai,Sushil Kumar Mandal,Anisur Rahman Khuda-Bukhsh,Mahammad Ali Org. Biomol. Chem., 2013,11, 1563-1569
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acidに関する追加情報
Introduction to 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic Acid (CAS No. 2243513-94-0)
4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid, identified by its CAS number 2243513-94-0, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of extensive research and development.
The molecular structure of this compound is characterized by its intricate arrangement of functional groups, which includes a pyrrole ring, a thiazole moiety, and an amino group that is further modified with a carbonyl group linked to a fluorene derivative. The presence of these structural elements not only contributes to the compound's unique chemical properties but also influences its potential biological interactions.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for their therapeutic applications. Among these, the combination of pyrrole and thiazole rings has been particularly studied for their ability to interact with biological targets such as enzymes and receptors. The introduction of a fluorene-based moiety in this compound adds an additional layer of complexity, potentially enhancing its binding affinity and selectivity.
The fluorene component is known for its rigidity and lipophilicity, which can improve the solubility and cell membrane permeability of pharmaceutical compounds. This property is particularly valuable in drug design, as it can facilitate the compound's entry into cellular environments where many biological processes occur. The methoxy carbonyl group further enhances the compound's stability and reactivity, making it a versatile intermediate in synthetic chemistry.
The synthesis of 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid involves multiple steps that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the thiazole ring, followed by its functionalization with the pyrrole carboxylic acid moiety. The introduction of the fluorene derivative is achieved through a series of nucleophilic substitution reactions, where the methoxy carbonyl group plays a crucial role in protecting and directing subsequent transformations.
The biological activity of this compound has been explored in various preclinical studies. Initial research suggests that it may exhibit inhibitory effects on certain enzymes involved in cancer progression. The interaction between the pyrrole and thiazole rings with target proteins appears to disrupt critical signaling pathways, leading to reduced cell proliferation and enhanced apoptosis. Additionally, the fluorene moiety may contribute to improved pharmacokinetic properties, such as increased bioavailability and prolonged circulation time.
In vitro studies have demonstrated that 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid can effectively inhibit the activity of several key enzymes associated with tumor growth and metastasis. These findings have prompted further investigation into its potential as an anti-cancer agent. Researchers are particularly interested in how the compound's structure can be modified to enhance its potency and reduce side effects.
The role of computational chemistry in understanding the behavior of this compound cannot be overstated. Molecular modeling techniques have been employed to predict how it interacts with biological targets at an atomic level. These simulations provide valuable insights into binding affinities, enzyme inhibition mechanisms, and potential drug-drug interactions. By leveraging computational tools, scientists can optimize the compound's structure for improved therapeutic efficacy.
Recent advancements in synthetic methodologies have also contributed to the development of more efficient routes for producing 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-yl]-1H-pyrrole-2-carboxylic acid. These innovations have not only reduced production costs but also improved yield and purity. Such improvements are essential for advancing from laboratory-scale synthesis to large-scale manufacturing required for clinical trials and commercialization.
The potential therapeutic applications of this compound extend beyond cancer treatment. Preliminary data suggest that it may also have anti-inflammatory properties by modulating immune responses. The ability to target multiple disease pathways makes it an attractive candidate for developing multi-target drugs that can address complex conditions more effectively than single-target therapies.
In conclusion, 4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1,3-thiazol-4-ylyl]-1H-pyrrole-2-carboxylic acid (CAS No. 2243513-94) represents a significant advancement in pharmaceutical chemistry. Its unique molecular architecture and promising biological activities position it as a valuable asset in ongoing drug discovery efforts. As research continues to uncover new therapeutic possibilities, this compound exemplifies how innovative molecular design can lead to breakthroughs in medicine.
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